![molecular formula C12H13NO B2493985 N-(3,4-dihydronaphthalen-1-yl)acetamide CAS No. 213272-97-0](/img/structure/B2493985.png)
N-(3,4-dihydronaphthalen-1-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(3,4-dihydronaphthalen-1-yl)acetamide” is not directly provided in the search results. There are references to the structures of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4-dihydronaphthalen-1-yl)acetamide” are not directly provided in the search results. There are references to the properties of related compounds .Scientific Research Applications
Synthesis and Chemical Properties
Enamide Synthesis : N-(3,4-dihydronaphthalen-1-yl)acetamide is used in the synthesis of enamides from ketones, showcasing its potential in organic synthesis and chemical transformations (Zhao et al., 2011).
Molecular Structure Analysis : Studies on derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide have contributed to the understanding of molecular structures, including insights into hydrogen bonding, stacking, and halogen bonding (Gouda et al., 2022).
Halogenated Derivatives Synthesis : Research includes the development of methods for creating halogenated derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide, demonstrating its versatility in organic chemistry (Nguyen et al., 2003).
Catalysis and Chemical Reactions
Catalytic Hydrogenation : The compound plays a role in the rhodium-catalyzed asymmetric hydrogenation of olefins, indicating its utility in catalysis and stereoselective synthesis (Pignataro et al., 2012).
Cycloaddition Reactions : It's involved in efficient cycloaddition reactions of vinylarenes with electron-deficient alkynes, highlighting its role in facilitating complex chemical reactions (Jiang et al., 2007).
Biological and Medicinal Applications
Antiproliferative Activities : Certain derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, signifying its potential in medicinal chemistry (Chen et al., 2013).
Antibacterial and Antifungal Activities : Imidazole-based 1,4-naphthoquinone derivatives, including precursors of N-(3,4-dihydronaphthalen-1-yl)acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities (Choudhari et al., 2020).
Polyketide Derivatives : Polyketides with different post-modifications, including derivatives related to N-(3,4-dihydronaphthalen-1-yl)acetamide, have been isolated from desert endophytic fungus, indicating its relevance in natural product research (Li et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dihydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEKWMRJFDEYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydronaphthalen-1-yl)acetamide |
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